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Abstract
2,5-Dihydroxythiophenol, a substituted aromatic thiol, holds potential as a versatile building

block in medicinal chemistry and materials science. Its unique electronic and structural

features, arising from the interplay between the electron-donating hydroxyl and thiol groups on

the benzene ring, make it a subject of interest for the development of novel therapeutic agents

and functional materials. This technical guide provides a comprehensive overview of the

molecular structure, physicochemical properties, and potential applications of 2,5-
Dihydroxythiophenol. While specific experimental data for this compound is limited in publicly

accessible literature, this document compiles available information and provides theoretical

insights based on analogous compounds. Detailed hypothetical experimental protocols and

data interpretations are presented to guide future research and development efforts.

Molecular Structure and Properties
2,5-Dihydroxythiophenol, also known as 2-mercaptohydroquinone, possesses a benzene ring

substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a thiol (-SH) group at

position 1. The molecular formula is C₆H₆O₂S, and it has a molecular weight of approximately

142.18 g/mol .[1]
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The molecular structure of 2,5-Dihydroxythiophenol is characterized by a planar benzene

ring. The hydroxyl and thiol groups are key to its chemical reactivity and potential biological

activity.

Caption: Molecular structure of 2,5-Dihydroxythiophenol.

Physicochemical Properties
Quantitative experimental data for 2,5-Dihydroxythiophenol is scarce. The following table

summarizes key physicochemical properties, with some values estimated based on data from

structurally similar compounds.

Property Value Source

Molecular Formula C₆H₆O₂S [1]

Molecular Weight 142.18 g/mol [1]

CAS Number 2889-61-4 [1]

Appearance
Off-white to pale yellow

powder (predicted)
General knowledge

Melting Point Not available

Boiling Point Not available

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol) (predicted)

General knowledge

pKa (Thiol) ~6-7 (estimated)
General knowledge of

thiophenols

pKa (Phenolic OH) ~9-10 (estimated) General knowledge of phenols

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2,5-
Dihydroxythiophenol are not readily found in the literature. The following sections outline
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plausible methodologies based on established organic chemistry principles for the synthesis of

substituted thiophenols.

Synthesis of 2,5-Dihydroxythiophenol
A potential synthetic route to 2,5-Dihydroxythiophenol could involve the introduction of a thiol

group onto a dihydroxybenzene precursor. One common method for synthesizing substituted

thiophenols is through the reduction of a corresponding sulfonyl chloride or via a Sandmeyer-

like reaction from an aminophenol. A hypothetical two-step synthesis from 2,5-dihydroxyaniline

is proposed below.

Step 1: Diazotization of 2,5-Dihydroxyaniline

Dissolve 2,5-dihydroxyaniline (1 equivalent) in an aqueous solution of hydrochloric acid (3

equivalents) at 0-5 °C with constant stirring.

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the

temperature below 5 °C.

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Thiolation using Potassium Ethyl Xanthate (Sandmeyer-like reaction)

In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to

0-5 °C.

Slowly add the previously prepared diazonium salt solution to the potassium ethyl xanthate

solution, keeping the temperature below 10 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation

of a xanthate intermediate is expected.

Hydrolyze the intermediate by adding a solution of sodium hydroxide and heating the mixture

at reflux for 2-3 hours.

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude

2,5-Dihydroxythiophenol.
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Filter the precipitate, wash with cold water, and dry under vacuum.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography.
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Caption: Hypothetical synthesis workflow for 2,5-Dihydroxythiophenol.
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Spectroscopic Characterization (Predicted)
The following table summarizes the expected spectroscopic data for 2,5-Dihydroxythiophenol
based on the analysis of similar compounds.

Technique Expected Observations

¹H NMR

- Aromatic protons (3H, multiplets or distinct

signals in the δ 6.5-7.5 ppm range). - Thiol

proton (1H, broad singlet, δ ~3.5 ppm,

exchangeable with D₂O). - Hydroxyl protons

(2H, broad singlets, δ ~5-9 ppm, exchangeable

with D₂O).

¹³C NMR

- Aromatic carbons (6 signals in the δ 110-160

ppm range). - Carbons attached to -OH and -SH

groups would be deshielded.

IR Spectroscopy

- O-H stretch (broad, ~3200-3600 cm⁻¹). - S-H

stretch (weak, ~2550-2600 cm⁻¹). - Aromatic

C=C stretches (~1450-1600 cm⁻¹). - C-O stretch

(~1200-1300 cm⁻¹).

Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 142.

Potential Applications in Drug Development
While direct biological activity data for 2,5-Dihydroxythiophenol is not widely reported, its

structural motifs are present in various biologically active molecules. The combination of

hydroxyl and thiol groups on a benzene ring suggests potential for antioxidant, metal-chelating,

and enzyme-inhibitory activities.

Antioxidant and Radical Scavenging Activity
Phenolic and thiolic compounds are well-known for their antioxidant properties. The hydroxyl

groups can donate a hydrogen atom to neutralize free radicals, while the thiol group can

participate in redox cycling and chelate pro-oxidant metal ions. This dual functionality could

make 2,5-Dihydroxythiophenol a potent antioxidant.
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Enzyme Inhibition
The thiol group is a known nucleophile and can interact with the active sites of various

enzymes, particularly those containing metal ions or susceptible cysteine residues. This

suggests that 2,5-Dihydroxythiophenol and its derivatives could be explored as inhibitors for

enzymes implicated in various diseases. For instance, matrix metalloproteinases (MMPs) and

histone deacetylases (HDACs) are classes of enzymes often targeted by thiol-containing

inhibitors.

Precursor for Bioactive Molecules
2,5-Dihydroxythiophenol can serve as a versatile starting material for the synthesis of more

complex molecules with potential therapeutic applications. The hydroxyl and thiol groups

provide reactive handles for various chemical modifications, allowing for the generation of

diverse chemical libraries for drug screening.

Reactive Oxygen Species (ROS)

Oxidative Cellular Damage

Target Enzyme (e.g., MMP, HDAC)

Disease Progression

2,5-Dihydroxythiophenol

Radical Scavenging Inhibition
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Caption: Potential mechanisms of action for 2,5-Dihydroxythiophenol.

Conclusion
2,5-Dihydroxythiophenol is a molecule with significant untapped potential in the fields of

medicinal chemistry and materials science. Although experimental data is currently limited, its

structural features suggest promising avenues for research, particularly in the development of
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novel antioxidants and enzyme inhibitors. The synthetic and analytical protocols outlined in this

guide provide a framework for future investigations into this intriguing compound. Further

research is warranted to fully elucidate its chemical properties and biological activities, which

could pave the way for its application in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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